
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EX-527 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the carbazole core: The synthesis begins with the formation of the carbazole core through a cyclization reaction.
Chlorination: The carbazole core is then chlorinated to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of EX-527 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
EX-527 primarily undergoes substitution reactions due to the presence of the chlorine atom on the carbazole ring. It can also participate in reactions involving the carboxamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under basic conditions.
Amidation Reactions: Reagents such as amines and carboxylic acids are used to form amide bonds under dehydrating conditions.
Major Products
The major products formed from these reactions include substituted carbazole derivatives and amide derivatives, depending on the reagents used .
Scientific Research Applications
EX-527 has a wide range of scientific research applications, including:
Mechanism of Action
EX-527 inhibits sirtuin 1 by binding to its active site and preventing the deacetylation of its substrates. This inhibition is dependent on the presence of nicotinamide adenine dinucleotide, which is required for the deacetylation reaction. The binding of EX-527 stabilizes the closed conformation of the enzyme, preventing the release of the reaction products . This mechanism of action makes EX-527 a valuable tool for studying the role of sirtuin 1 in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sirtinol: Another sirtuin 1 inhibitor with a different chemical structure but similar inhibitory activity.
Cambinol: Inhibits both sirtuin 1 and sirtuin 2, making it less selective compared to EX-527.
Tenovin-6: A potent inhibitor of sirtuin 1 and sirtuin 2, used in cancer research
Uniqueness of EX-527
EX-527 is unique due to its high selectivity for sirtuin 1 over other sirtuin family members. This selectivity allows for more precise studies of sirtuin 1’s role in cellular processes without off-target effects on other sirtuins .
Biological Activity
Introduction
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, commonly known as selisistat (CAS No. 49843-98-3), is a compound recognized for its potential therapeutic applications, particularly as a selective inhibitor of the sirtuin family of proteins, specifically SirT1. This article delves into its biological activity, pharmacodynamics, and clinical implications supported by diverse research findings.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃ClN₂O |
Molecular Weight | 248.71 g/mol |
IUPAC Name | This compound |
PubChem CID | 5113032 |
Melting Point | 181°C |
Selisistat functions primarily as a SirT1 inhibitor , impacting various cellular processes including gene regulation and metabolism. The inhibition of SirT1 has been linked to the modulation of neurodegenerative diseases such as Huntington's disease (HD). The compound exhibits a potent inhibitory effect with an IC50 value of approximately 98 nM in vivo and 38 nM in vitro , demonstrating specificity over other sirtuins (e.g., hSIRT2: IC50 = 19 µM) and histone deacetylases (HDACs) .
Preclinical Studies
In preclinical models, selisistat has shown efficacy in reducing the pathological effects associated with mutant huntingtin protein in Drosophila models of Huntington's disease. These studies suggest that selisistat can mitigate the toxic effects of mutant huntingtin fragments by modulating cellular pathways associated with neuroprotection .
Clinical Trials
A notable exploratory clinical study involved 55 early-stage HD patients , where participants were randomized to receive either selisistat at doses of 10 mg/day or 100 mg/day , or a placebo for 14 days. The study aimed to evaluate the pharmacokinetics and safety profile of selisistat. Key findings included:
- Pharmacokinetics : The average steady-state plasma levels achieved at the 10 mg dose were comparable to the IC50 for SirT1 inhibition. A significant increase in area under the curve (AUC) was observed at the higher dose after 14 days .
- Safety and Tolerability : Selisistat was well tolerated among participants, with no significant adverse effects reported. This supports further investigation into its therapeutic potential in HD .
Summary of Clinical Findings
Parameter | Result |
---|---|
Study Population | 55 HD patients |
Treatment Duration | 14 days |
Doses Administered | 10 mg/day, 100 mg/day |
Key Outcomes | Safe and well tolerated |
Pharmacokinetic Observations | Steady-state plasma levels achieved |
Case Studies
A case study involving selisistat highlighted its potential in modulating disease markers related to HD. Biomaterials generated during the trial indicated changes in soluble mutant huntingtin levels, acetylation status, and innate immune markers . These findings underscore the compound's role in influencing disease progression through biochemical pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazones (e.g., refluxing 2-(4-methoxyphenyl)hydrazono-cyclohexanone in acetic acid/HCl at 398–403 K for 2 hours, followed by silica gel purification ). Key intermediates are characterized using -NMR (e.g., δ 7.71 ppm for NH in chloro-derivatives), IR (e.g., 3404 cm for NH stretching), and elemental analysis (e.g., C, H, N percentages) . Decarboxylation of related carbazole-carboxylic acids (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) under Cu/quinoline catalysis at 180–200°C provides scaffolds for further functionalization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥98% threshold) and melting point analysis (e.g., 140–141°C for the chloro-carbazole core) . High-resolution mass spectrometry (HR-MS) confirms molecular ions (e.g., m/z 310.131446 [M+Na] for brominated analogs) . X-ray crystallography resolves non-planar carbazole conformations, with dihedral angles between benzene and pyrrole rings (e.g., 1.69° in methoxy derivatives) .
Q. What are the known decomposition pathways or stability concerns?
- Methodological Answer : Thermal decarboxylation under Cu/quinoline catalysis eliminates CO, forming unsubstituted tetrahydrocarbazole scaffolds . Stability studies should monitor pH-sensitive amide bonds and chloro-substituent reactivity under reflux conditions.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer : Optimize reaction time/temperature using design of experiments (DoE) or machine learning-guided parameter selection. For example, AI-driven platforms like COMSOL Multiphysics simulate reflux conditions to predict optimal acetic acid/HCl ratios . Catalytic systems (e.g., Cu nanoparticles) may enhance decarboxylation efficiency . Monitor intermediates via in-situ FTIR or Raman spectroscopy to abort side reactions early.
Q. How to resolve contradictions in reported biological activity data for carbazole derivatives?
- Methodological Answer : Link discrepancies to structural variations (e.g., chloro vs. fluoro substituents) or assay conditions. For instance, 6-fluoro analogs (CAS 907211-31-8) show differing solubility profiles vs. chloro-derivatives . Use molecular docking to correlate substituent positions with target binding (e.g., π-π stacking vs. hydrogen bonding). Validate hypotheses via comparative SAR studies across analogs .
Q. What computational frameworks predict the compound’s physicochemical or pharmacological properties?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models trained on carbazole alkaloid datasets predict logP, bioavailability, and toxicity. Molecular dynamics simulations assess membrane permeability (e.g., using OPLS-AA forcefields) .
Q. How to design experiments integrating survey data (e.g., biological assays) with computational trace data (e.g., molecular dynamics)?
- Methodological Answer : Follow evidence-based inquiry principles by aligning experimental design with theoretical frameworks (e.g., ligand-receptor interaction models) . Use linked data platforms to merge assay results (IC) with simulation outputs (binding energies), addressing ethical and technical challenges in data harmonization .
Q. Contradictions & Mitigation Strategies
- Synthesis Variability : Conflicting yields may arise from purification methods (e.g., silica gel vs. recrystallization in ethanol) . Standardize protocols using ICH guidelines.
- Biological Activity : Fluoro- vs. chloro-substituents exhibit divergent activities; validate via head-to-head assays under controlled conditions .
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964442 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49843-98-3 | |
Record name | EX 527 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selisistat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selisistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELISISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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